2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimicrobial activity, suggesting that the compound may target bacterial cells .
Mode of Action
It is suggested that the compound may interact with its targets through covalent interactions . These interactions could lead to changes in the target’s function, potentially inhibiting its activity and leading to the observed antimicrobial effects .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or dna replication, leading to bacterial death .
Result of Action
Based on its potential antimicrobial activity, it can be inferred that the compound may lead to bacterial cell death, potentially through the inhibition of essential cellular functions .
Properties
IUPAC Name |
2-(furan-2-yl)-5-[(4-methylphenyl)-(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-14-7-9-16(10-8-14)18(25-11-3-5-15(2)13-25)19-21(27)26-22(29-19)23-20(24-26)17-6-4-12-28-17/h4,6-10,12,15,18,27H,3,5,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOANIYRTYKMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC=C(C=C2)C)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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